molecular formula C12H10BrNO2 B8468009 methyl 1-amino-4-bromonaphthalene-2-carboxylate

methyl 1-amino-4-bromonaphthalene-2-carboxylate

Cat. No.: B8468009
M. Wt: 280.12 g/mol
InChI Key: OWZIKFFFVLDZSE-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-bromonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a bromine atom, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-bromonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by amination and esterification reactions. For instance, starting with 1-bromo-4-nitronaphthalene, reduction to the corresponding amine can be achieved using reducing agents such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in tetrahydrofuran (THF). The resulting amine can then be esterified using methyl iodide (MeI) to form the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-bromonaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl 1-amino-4-bromonaphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-amino-4-bromonaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-4-chloronaphthalene-2-carboxylate
  • Methyl 1-amino-4-fluoronaphthalene-2-carboxylate
  • Methyl 1-amino-4-iodonaphthalene-2-carboxylate

Uniqueness

Methyl 1-amino-4-bromonaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 1-amino-4-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,14H2,1H3

InChI Key

OWZIKFFFVLDZSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)N

Origin of Product

United States

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